molecular formula C13H14N2O2 B1422025 5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1245087-46-0

5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid

Cat. No. B1422025
M. Wt: 230.26 g/mol
InChI Key: UODSQVQCKXHFCU-UHFFFAOYSA-N
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Description

The compound “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available for this exact compound. However, we can infer some information based on its structural components. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms1. The compound also has a carboxylic acid group, which is a common functional group in organic chemistry23.



Synthesis Analysis

There is no specific synthesis method available for “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid”. However, pyrazoles can be synthesized through various methods1. For instance, 2,5-dimethylphenylacetic acid, a related compound, can be prepared via oxygen oxidative polymerization4.



Molecular Structure Analysis

The exact molecular structure of “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” is not available. However, the structure of a related compound, 2,5-dimethylphenylacetic acid, is available5. It’s important to note that the structure of the compound would be different due to the presence of the pyrazole ring and the methyl group.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid”. However, pyrazoles are known to participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not available. However, a related compound, 2,5-dimethylphenol, is a colorless to off-white crystalline solid2.


Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds.
    • Method : The process involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent is relatively stable, readily prepared and generally environmentally benign .
    • Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
  • Antimicrobial Candidates

    • Field : Medicinal Chemistry
    • Application : N-2,5-Dimethylphenylthioureido Acid Derivatives are being explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
    • Method : The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were carried out using representative Gram-negative and Gram-positive strains .
    • Results : Some compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium . Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .
  • Isoxazole Synthesis

    • Field : Organic Chemistry
    • Application : The synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile .
    • Method : The method involves successive transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, including Curtius rearrangement .
    • Results : The process led to the formation of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine .

Safety And Hazards

The safety and hazards associated with “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not known. However, it’s always recommended to handle chemicals with appropriate safety measures78.


Future Directions

The future directions for “5-(2,5-Dimethylphenyl)-2-methylpyrazole-3-carboxylic acid” are not specified. However, pyrazoles and their derivatives continue to be an area of interest in medicinal chemistry and organic synthesis169.


properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)10(6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSQVQCKXHFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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